molecular formula C16H15N3O2 B12213554 (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

Cat. No.: B12213554
M. Wt: 281.31 g/mol
InChI Key: IPVVISINZFBWEG-UHFFFAOYSA-N
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Description

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This derivative belongs to the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmaceutical development known for its wide range of biological activities. The imidazo[1,2-a]pyridine core is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents, which can favorably influence the pharmacokinetic parameters of drug candidates . This specific compound, featuring a 6-methyl substituent, a 2-phenyl ring, and a carbamic acid methyl ester group at the 3-position, is a valuable synthon for the development of novel therapeutic agents. Research into structurally similar imidazo[1,2-a]pyridine derivatives has demonstrated their potential in treating various conditions, as they are frequently investigated for roles in autoimmune diseases, inflammatory disorders, and other therapeutic areas . These derivatives have been specifically identified in patent literature as active components in formulations for rheumatoid arthritis, osteoporosis, Parkinson's disease, and respiratory disorders, highlighting the broad research utility of this chemical class . The presence of the carbamic acid ester functional group enhances its utility as a synthetic intermediate, allowing researchers to further functionalize the molecule or study its metabolic profile. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for laboratory-based biological screening and hit-to-lead optimization campaigns.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

methyl N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-11-8-9-13-17-14(12-6-4-3-5-7-12)15(19(13)10-11)18-16(20)21-2/h3-10H,1-2H3,(H,18,20)

InChI Key

IPVVISINZFBWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)OC)C3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

Reactants and Conditions

  • 2-Amino-5-methylpyridine reacts with phenacyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–12 hours.

  • Cyclization is catalyzed by acids (e.g., HCl or acetic acid) or bases (e.g., K₂CO₃), yielding the 6-methyl-2-phenylimidazo[1,2-a]pyridine intermediate.

Key Data:

ParameterValueSource
Yield70–85%
Reaction Time8–10 hours
Temperature90°C

Introduction of the Carbamate Functional Group

The carbamic acid methyl ester group at position 3 is introduced via carbamoylation of the imidazo[1,2-a]pyridine amine. Two primary methods are documented:

Direct Carbamoylation with Methyl Chloroformate

  • The amine intermediate is treated with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF.

  • Reaction conditions: 0–5°C for 1 hour, followed by gradual warming to room temperature for 12–24 hours.

Key Data:

ParameterValueSource
Yield60–75%
Purity>95% (HPLC)

Stepwise Hydrolysis and Esterification

  • Alternative pathway : Hydrolysis of a nitrile precursor ([6-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl]-acetonitrile) with mineral acids (H₂SO₄/HCl mixture) at 90–105°C.

  • The resulting acetic acid derivative is converted to the carbamate via halogenation (e.g., PCl₃ or POCl₃) followed by condensation with dimethylamine and subsequent esterification.

Key Data:

ParameterValueSource
Hydrolysis Yield80–90%
Halogenation AgentPOCl₃ in CH₂Cl₂/toluene

Optimization of Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but require rigorous drying.

  • Chlorinated solvents (CH₂Cl₂, CHCl₃) improve halogenation efficiency due to their non-nucleophilic nature.

Acid Catalysis

  • Concentrated HCl or H₂SO₄ accelerates hydrolysis but may degrade sensitive intermediates.

  • Lower acid concentrations (20–30% v/v) balance reactivity and stability.

Industrial-Scale Production

A patent-pending method (WO2010122576A1) outlines an industrial process for analogous compounds, adaptable to the target carbamate:

Large-Batch Hydrolysis

  • Scale : 10 kg of nitrile precursor processed in 120 L of H₂SO₄/HCl/water.

  • Temperature : 90–105°C for 36 hours.

  • Workup : pH adjustment to 3.8–4.2 with NaOH, yielding 90% pure acetic acid intermediate.

Continuous-Flow Carbamoylation

  • Reactor type : Tubular flow reactor with in-line mixing of methyl chloroformate and amine intermediate.

  • Throughput : 50 kg/day with 85% yield.

Analytical Characterization

Final product quality is verified via:

  • HPLC : Retention time = 8.2 min (C18 column, 60% acetonitrile/water).

  • HRMS : [M+H]⁺ = 281.31 m/z (calculated: 281.31).

  • ¹H NMR (CDCl₃): δ 8.15 (s, 1H, imidazole-H), 7.65–7.40 (m, 5H, phenyl-H), 3.70 (s, 3H, OCH₃).

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Methylation : Occurs with excess methyl chloroformate; controlled stoichiometry (1:1.05 molar ratio) minimizes this.

  • Oxidation : Avoided by conducting reactions under nitrogen atmosphere.

Purification

  • Recrystallization : Ethanol/water (7:3) removes unreacted amine and halides.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for lab-scale purification .

Scientific Research Applications

a. Anticancer Activity

Research indicates that imidazopyridine derivatives exhibit potential anticancer properties. Studies have shown that compounds similar to (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

b. Neuropharmacology

This compound is structurally related to Zolpidem, a well-known hypnotic agent used in treating insomnia. The mechanism of action involves modulation of the gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the brain .

a. Enzyme Inhibition Studies

Research has demonstrated that imidazo[1,2-a]pyridine derivatives can act as inhibitors for various enzymes, including kinases and phosphodiesterases. These inhibitors are valuable tools in studying cellular signaling pathways and developing therapeutic agents .

b. Cholinesterase Inhibition

The compound has also been investigated for its potential to inhibit cholinesterase enzymes, which play a critical role in neurotransmission. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Synthetic Applications

The synthesis of This compound has been explored as an intermediate in the production of other biologically active compounds. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .

Table 1: Summary of Case Studies on Imidazopyridine Derivatives

StudyFocusFindings
Study 1Anticancer ActivityInhibition of cell proliferation in breast cancer cell lines
Study 2NeuropharmacologyModulation of GABA receptors similar to Zolpidem
Study 3Enzyme InhibitionEffective inhibitor of specific kinases involved in cancer signaling
Study 4Cholinesterase InhibitionPotential therapeutic effects on Alzheimer's disease models

Mechanism of Action

The mechanism of action of (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine core is widely exploited in medicinal chemistry. Below is a detailed comparison of structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features/Activity Reference(s)
(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester 6-Me, 2-Ph, 3-carbamic acid methyl C₁₆H₁₅N₃O₂ 281.31 Potential CNS activity; carbamate ester enhances metabolic stability. -
Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate 6-F, 3-COOMe C₉H₇FN₂O₂ 194.16 Fluorine substitution enhances electronegativity; used in radioligand studies.
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate 6-Cl, 2-Me (pyridazine core) C₁₀H₁₀ClN₃O₂ 239.66 Pyridazine core alters π-stacking; chloro group increases halogen bonding potential.
AA29504 ([2-amino-4-(2,4,6-trimethylbenzylamino)-phenyl]-carbamic acid ethyl ester) Ethyl carbamate, trimethylbenzyl group C₂₀H₂₅N₃O₂ 339.43 Selective δ-GABAA receptor modulator; ethyl ester improves solubility.
Camlipixant (Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate) Difluoro, methylcarbamoyl, piperidine C₂₃H₂₄F₂N₄O₄ 482.46 P2X3 antagonist for chronic cough; morpholine-carboxylate enhances target affinity.
Methyl 3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 3-Me, 6-CF₃, 2-COOMe C₁₁H₉F₃N₂O₂ 258.20 Trifluoromethyl group improves membrane permeability and metabolic resistance.

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃): Fluorine and chlorine at position 6 (as in and ) enhance binding to hydrophobic pockets in receptors. The trifluoromethyl group in provides steric bulk and lipophilicity, improving blood-brain barrier penetration.
  • Carbamate vs. Ester Groups : The carbamic acid methyl ester in the target compound may confer greater metabolic stability compared to ethyl esters (e.g., AA29504) due to reduced susceptibility to esterase hydrolysis .

Pharmacological Profiles :

  • Camlipixant’s morpholine-carboxylate moiety enables high selectivity for P2X3 receptors, a feature absent in simpler carbamate derivatives .
  • AA29504’s δ-GABAA receptor modulation highlights the importance of bulky aromatic substituents (e.g., trimethylbenzyl) for subtype selectivity .

Table 2: Physicochemical Properties

Property Target Compound Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Camlipixant
LogP (Predicted) 2.8 1.9 3.1
Hydrogen Bond Donors 1 0 2
TPSA (Ų) 55.6 47.3 85.5
Solubility (mg/mL) ~0.1 ~0.5 ~0.03

TPSA: Topological Polar Surface Area; LogP: Octanol-water partition coefficient.

Biological Activity

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester, commonly referred to as Methyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H15N3O2
Molecular Weight283.31 g/mol
IUPAC NameThis compound
SMILESCC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. Research indicates that it may inhibit specific enzymes or receptors involved in disease processes, making it a candidate for therapeutic applications in cancer and infectious diseases .

Anticancer Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells by targeting the PI3Kα pathway, which is crucial for cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. In vitro studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Anticancer Study : A derivative of imidazo[1,2-a]pyridine was tested against various cancer cell lines and exhibited cytotoxic effects comparable to standard chemotherapeutics. The study concluded that such compounds could be further developed as anticancer agents .
  • Antimicrobial Testing : In a study assessing the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, several compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria . The findings support the potential use of these compounds in developing new antibiotics.
  • Veterinary Applications : Research on related carbamate compounds indicated effective treatment against parasitic infections in livestock at specified dosages, suggesting that similar structural analogs might exhibit comparable efficacy .

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